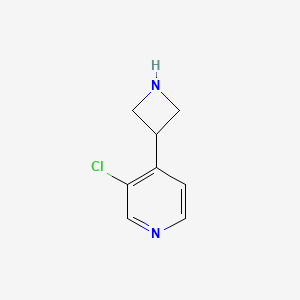

4-(Azetidin-3-yl)-3-chloropyridine

Description

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

4-(azetidin-3-yl)-3-chloropyridine |

InChI |

InChI=1S/C8H9ClN2/c9-8-5-10-2-1-7(8)6-3-11-4-6/h1-2,5-6,11H,3-4H2 |

InChI Key |

WJZKCENYAPTBNS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=C(C=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-3-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-3-chloropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to yield azetidines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Azetidinones.

Reduction Products: Azetidines.

Scientific Research Applications

4-(Azetidin-3-yl)-3-chloropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-3-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity . The chloropyridine moiety enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 4-(Azetidin-3-yl)-3-chloropyridine, differing primarily in substituents or ring systems:

Key Observations:

- Electronic Effects : Chlorine at position 3 (pyridine) increases electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution. Azetidine introduces strain and nucleophilicity, which can be leveraged in ring-opening reactions .

- Solubility : Polar substituents (e.g., sulfonic acid, boronic acid) improve aqueous solubility, whereas hydrophobic groups (e.g., acetyl, benzoate) enhance membrane permeability .

- Synthetic Utility : Boronic acid derivatives are pivotal in cross-coupling reactions, while azetidine-containing compounds are explored for their bioactivity in drug candidates .

Physicochemical Properties

While direct data on 4-(Azetidin-3-yl)-3-chloropyridine is sparse, comparisons can be inferred from analogs:

- Molecular Weight : Ranges from 155.58 (3-Acetyl-2-chloropyridine) to 247.69 (Methyl 4-(azetidin-3-yl)benzoate hydrochloride), influenced by substituents .

- Polarity : Azetidine’s basic nitrogen (pKa ~7.5) contributes to pH-dependent solubility, while chlorine’s electronegativity increases stability against oxidation .

- Thermal Stability : Strained azetidine rings may lower melting points compared to saturated analogs (e.g., piperidine derivatives) .

Q & A

Q. Basic

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts .

- Distillation : For volatile impurities, fractional distillation under reduced pressure may be effective .

How can computational modeling predict the reactivity of 4-(Azetidin-3-yl)-3-chloropyridine with biological targets?

Q. Advanced

- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) by analyzing hydrogen bonding and hydrophobic contacts with the azetidine and pyridine moieties .

- DFT calculations : Predict electrophilic/nucleophilic sites via frontier molecular orbital (FMO) analysis. The chlorine atom’s σ-hole may enhance halogen bonding in protein pockets .

What methodologies elucidate the compound’s mechanism of action in biological systems?

Q. Advanced

- In vitro assays : Measure inhibition constants (Kᵢ) against target enzymes using fluorescence polarization or calorimetry.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and proteins .

- Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation, guiding structural modifications .

How should stability and storage conditions be optimized for 4-(Azetidin-3-yl)-3-chloropyridine?

Q. Basic

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the azetidine ring.

- Stability testing : Monitor degradation via HPLC under varying pH (4–9) and temperature (25–60°C) to identify decomposition pathways .

How can contradictory data on reaction yields or biological activity be resolved?

Q. Advanced

- Batch analysis : Compare impurity profiles (via LC-MS) across synthetic batches to identify trace contaminants affecting bioactivity .

- Crystallographic validation : Confirm if polymorphic forms (e.g., different crystal packing) alter solubility or potency .

- Reproducibility protocols : Standardize reaction conditions (e.g., degassing solvents for cross-couplings) to minimize variability .

What approaches optimize multi-step synthesis for derivatives of 4-(Azetidin-3-yl)-3-chloropyridine?

Q. Advanced

- Convergent synthesis : Prepare azetidine and pyridine fragments separately, then couple them in the final step to improve overall yield .

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., Grignard additions) to enhance control and scalability .

- DoE (Design of Experiments) : Use statistical models to optimize variables (e.g., temperature, stoichiometry) in parallel reactions .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

Q. Advanced

- Bioisosteric replacement : Substitute chlorine with CF₃ or Br to modulate electron density and binding affinity .

- Ring expansion : Replace azetidine with pyrrolidine to assess steric effects on target engagement .

- Pharmacophore mapping : Identify critical interaction points (e.g., the pyridine N atom as a hydrogen bond acceptor) using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.